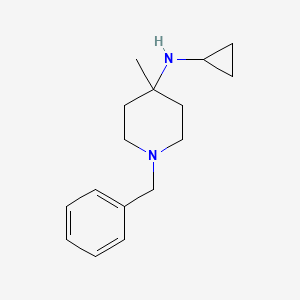
1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to a piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine typically involves multiple steps. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the methylation of the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts such as palladium on carbon may be used to facilitate certain steps, and purification is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, often using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to certain psychoactive compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in neuronal activity and potentially therapeutic effects.
Comparación Con Compuestos Similares
1-Benzyl-4-methylpiperidine: Shares the benzyl and piperidine core but lacks the cyclopropyl group.
N-Cyclopropyl-4-methylpiperidine: Contains the cyclopropyl and piperidine core but lacks the benzyl group.
4-Methylpiperidine: The simplest structure, lacking both the benzyl and cyclopropyl groups.
Uniqueness: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is unique due to the combination of its benzyl, cyclopropyl, and methyl groups, which confer distinct chemical and pharmacological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H24N2 |
|---|---|
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine |
InChI |
InChI=1S/C16H24N2/c1-16(17-15-7-8-15)9-11-18(12-10-16)13-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3 |
Clave InChI |
CTTDKQUGPSAKLC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)CC2=CC=CC=C2)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















